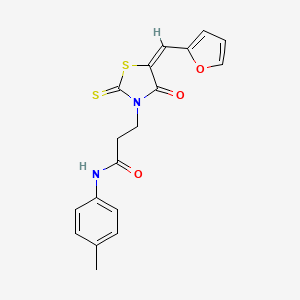

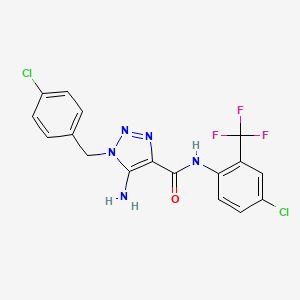

4-ethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

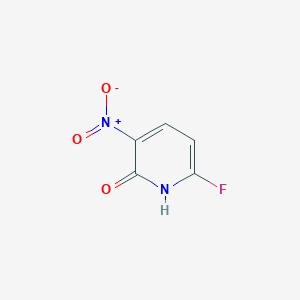

The compound “4-ethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are used in a wide range of applications, from pharmaceuticals to polymers .

Molecular Structure Analysis

The molecular structure of this compound would likely show the characteristic features of benzamides, with a planar amide group and a benzene ring. The ethoxy, thio, and imidazole groups would add complexity to the structure .Chemical Reactions Analysis

Benzamides, like other amides, can undergo a variety of reactions. They can be hydrolyzed to produce carboxylic acids and amines. They can also participate in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group would likely make it more soluble in polar solvents .Applications De Recherche Scientifique

Transformation to Thioamides

This compound can be used as a precursor in the synthesis of thioamides, which are valuable in medicinal chemistry. Thioamides serve as building blocks for creating various sulfur-containing compounds, which have shown promise in drug discovery due to their biological activity .

Heterocyclic Compound Synthesis

The imidazole ring present in the compound is a crucial moiety in heterocyclic chemistry. It can be utilized to synthesize fused heterocyclic systems, such as quinolones and benzimidazoles, which are prevalent in pharmaceuticals .

Sulfur Donor in Chemical Reactions

The thioether moiety in the compound can act as a sulfur donor in chemical reactions, facilitating the synthesis of other sulfur-containing derivatives. This is particularly useful in the development of new materials and catalysts .

Biological Activity Modulation

Compounds containing both imidazole and benzamide structures are known to interact with various biological targets. This compound could be used to modulate the activity of enzymes or receptors in biochemical assays .

Molecular Probes

Due to its unique structure, this compound can be modified to create molecular probes. These probes can be used to study biological processes, such as enzyme inhibition or protein-protein interactions .

Organic Electronics

The aromatic structure and potential for electron donation make this compound a candidate for use in organic electronics. It could be incorporated into organic semiconductors or conductive polymers.

Photodynamic Therapy Agents

The benzamide and imidazole rings are often found in photosensitizers used in photodynamic therapy. With further functionalization, this compound could be developed into a new class of agents for treating cancer .

Antimicrobial Agents

Imidazole derivatives have demonstrated antimicrobial properties. This compound could serve as a starting point for the development of new antimicrobial agents to combat resistant strains of bacteria .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

4-ethoxy-N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2S/c1-3-26-18-10-8-17(9-11-18)20(25)22-12-13-27-21-23-14-19(24-21)16-6-4-15(2)5-7-16/h4-11,14H,3,12-13H2,1-2H3,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLIDEXIGFYUEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2967119.png)

![1,3,7-trimethyl-8-(2-(p-tolylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2967122.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2967123.png)

![N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2967130.png)

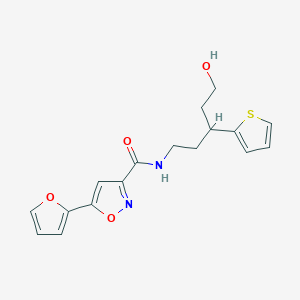

![N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2967139.png)